3-Cyanophenyl isothiocyanate
Overview
Description
3-Cyanophenyl isothiocyanate, also known as 3-isothiocyanatobenzonitrile, is an organic compound with the molecular formula C₈H₄N₂S. It is a derivative of phenyl isothiocyanate, where a cyano group is attached to the benzene ring. This compound is widely used as a building block in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
Isothiocyanates, a class of compounds to which 3-cyanophenyl isothiocyanate belongs, are known to be highly reactive with various amines . This suggests that this compound may interact with proteins or enzymes containing amine groups in biological systems.
Mode of Action
This compound, like other isothiocyanates, acts as an electrophilic reagent . The compound’s isothiocyanate group (N=C=S) is electron-deficient, making it highly reactive towards nucleophiles such as amines . This allows this compound to form covalent bonds with its targets, potentially altering their structure and function.
Biochemical Pathways
Isothiocyanates in general are known to interact with a variety of intracellular targets, including enzymes involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . Therefore, it is plausible that this compound may influence similar pathways.
Biochemical Analysis
Cellular Effects
Isothiocyanates, a class of compounds to which 3-Cyanophenyl isothiocyanate belongs, are known to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They govern many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. The compound has a melting point of 64-66 °C and is typically stored at 2-8°C .
Metabolic Pathways
Isothiocyanates are metabolized by mercapturic acid pathway which includes conjugation of isothiocyanates with glutathione (GSH) followed by enzymatic degradation and N-acetylation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Cyanophenyl isothiocyanate can be synthesized through several methods:
Tosyl Chloride Mediated Decomposition: Another method involves the decomposition of dithiocarbamate salts generated in situ by treating amines with carbon disulfide and triethylamine, followed by tosyl chloride-mediated decomposition.
Replacement Reaction: A novel method involves the replacement reaction of phenyl isothiocyanate with corresponding amines under mild conditions and nitrogen protection.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above methods, with a focus on optimizing yield, safety, and cost-effectiveness. The choice of method depends on the availability of reagents and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions: 3-Cyanophenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Reaction Conditions: Reactions are typically carried out under mild conditions, often in the presence of a base or catalyst.
Major Products Formed:
Substituted Isothiocyanates: Reaction with amines can yield substituted isothiocyanates.
Thiocarbamates: Reaction with alcohols can form thiocarbamates.
Scientific Research Applications
3-Cyanophenyl isothiocyanate has a wide range of applications in scientific research:
Biology: It is used in bioconjugation reactions due to its ability to form stable bonds with biomolecules.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Phenyl Isothiocyanate: Lacks the cyano group, making it less reactive towards certain nucleophiles.
4-Cyanophenyl Isothiocyanate: Similar structure but with the cyano group in the para position, which can affect its reactivity and applications.
Benzyl Isothiocyanate: Contains a benzyl group instead of a cyano group, leading to different reactivity and applications.
Uniqueness: 3-Cyanophenyl isothiocyanate is unique due to the presence of the cyano group, which enhances its reactivity and allows for the formation of a wider range of derivatives. This makes it a valuable compound in both synthetic chemistry and scientific research.
Properties
IUPAC Name |
3-isothiocyanatobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2S/c9-5-7-2-1-3-8(4-7)10-6-11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCYPHCFQAFVFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C=S)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185179 | |
Record name | Benzonitrile, 3-isothiocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50185179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3125-78-8 | |
Record name | 3-Isothiocyanatobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3125-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 3-isothiocyanato- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003125788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzonitrile, 3-isothiocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50185179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Cyanophenyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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